GSK199 - 1549811-53-1

GSK199

Catalog Number: EVT-269792
CAS Number: 1549811-53-1
Molecular Formula: C24H29ClN6O2
Molecular Weight: 468.98
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK199, commonly referred to as GSK199 or GSK-199, is a potent and selective small-molecule inhibitor of protein arginine deiminase 4 (PAD4). [, , ] This enzyme catalyzes the conversion of arginine to citrulline in proteins, a process called citrullination. [] GSK199 serves as a valuable tool in scientific research for investigating the role of PAD4 and protein citrullination in various biological processes and disease models, particularly in the context of autoimmune diseases like rheumatoid arthritis. [, , , , ]

Synthesis Analysis

While the exact synthetic route for GSK199 is not detailed in the provided abstracts, a general approach to developing similar PAD inhibitors is discussed. [] This approach involves utilizing an electrophilic, cysteine-targeted haloacetamidine warhead that mimics the guanidinium group in arginine. This warhead reacts with the active site cysteine of PADs, leading to irreversible inhibition. [] Structure-activity relationship studies have further refined this approach, leading to the development of inhibitors with varying PAD isoform selectivity and pharmacological properties. []

Molecular Structure Analysis

Although the provided abstracts lack specific details on the molecular structure analysis of GSK199, one abstract mentions a crystal structure of human PAD4 in complex with GSK199. [] This suggests that structural studies have been conducted to elucidate the binding mode and interactions of GSK199 with its target enzyme.

Chemical Reactions Analysis

The primary chemical reaction associated with GSK199 is its irreversible binding to the active site cysteine of PAD4. [] This interaction likely involves nucleophilic attack of the cysteine thiolate on the electrophilic haloacetamidine warhead of GSK199, resulting in the formation of a stable covalent bond. []

Mechanism of Action

GSK199 acts as a mechanism-based inhibitor of PAD4. [] It binds irreversibly to the active site cysteine residue of PAD4, preventing the enzyme from catalyzing the conversion of arginine to citrulline. [, ] By inhibiting PAD4 activity, GSK199 can reduce the levels of citrullinated proteins, which are implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis. [, , , ]

Applications
  • Investigating the role of PAD4 in Rheumatoid Arthritis: GSK199 has been used extensively to study the role of PAD4 in preclinical models of rheumatoid arthritis. [, , ] Studies using GSK199 in a murine collagen-induced arthritis model demonstrated its efficacy in ameliorating disease severity, reducing joint inflammation, and preventing cartilage and bone damage. [] These findings highlight the potential of PAD4 inhibition as a therapeutic strategy for rheumatoid arthritis.

  • Exploring the role of PAD4 in Ovarian Cancer: Research suggests a potential role for PAD4 in ovarian cancer development and progression. [] One study investigated the effects of GSK199 on ovarian cancer cell lines and ex-vivo explants. [] The results showed that GSK199 treatment led to PAD4 inhibition, cell cycle arrest, reduced cell viability, and increased caspase 3 and 8 activation, indicating its potential as a therapeutic target in ovarian cancer. []

  • Studying PAD4 activity in immune cells: GSK199 has been employed to investigate PAD4 activity in immune cells, particularly in the context of citrullination's role in autoimmune responses. [] Researchers found that GSK199, in combination with another PAD inhibitor, effectively inhibited intracellular citrullination and histone H3 citrullination in peripheral blood mononuclear cells. [] This highlights the utility of GSK199 in dissecting the specific contributions of PAD4 to immune cell function and dysregulation in autoimmune diseases.

  • Developing tools for citrullination research: The development of potent and selective PAD4 inhibitors like GSK199 has paved the way for developing valuable tools for studying citrullination. [] These tools include:

  • High-throughput screening platforms: GSK199 can be used in high-throughput screens to identify novel PAD4 inhibitors with improved potency, selectivity, or pharmacological properties. []
  • PAD-targeted probes: These probes can be used to study the expression, localization, and activity of PAD4 in cells and tissues. []
  • Citrulline-specific probes: These probes enable the identification and quantification of citrullinated proteins, which can serve as biomarkers for diseases like rheumatoid arthritis. []
Future Directions
  • Clinical trials for rheumatoid arthritis: Given the promising preclinical results, further research is warranted to evaluate the safety and efficacy of GSK199 or other PAD4 inhibitors in human clinical trials for rheumatoid arthritis. [, , ]

  • Investigating PAD4 in other diseases: The role of PAD4 and citrullination extends beyond rheumatoid arthritis and ovarian cancer. Future studies could explore the potential of GSK199 as a tool to study PAD4 in other autoimmune diseases like lupus, ulcerative colitis, and multiple sclerosis, as well as in cancer and neurodegenerative diseases. []

  • Developing isoform-selective PAD inhibitors: While GSK199 is a potent PAD4 inhibitor, developing inhibitors with even greater selectivity for specific PAD isoforms could help dissect the individual contributions of each isoform to disease pathogenesis and minimize potential off-target effects. []

  • Combining PAD4 inhibitors with other therapies: Investigating the efficacy of GSK199 in combination with existing therapies for rheumatoid arthritis or other diseases could lead to improved treatment outcomes. []

  • Understanding the molecular mechanisms of PAD4 regulation: Further research is needed to fully elucidate the complex mechanisms that regulate PAD4 activity, including its calcium dependence and interactions with other proteins. This knowledge could lead to the development of novel therapeutic strategies targeting PAD4. [, ]

BB-Cl-amidine

Compound Description: BB-Cl-amidine is a pan-peptidylarginine deiminase (PAD) inhibitor, meaning it inhibits all known isoforms of PAD [, ]. It acts as an irreversible inhibitor, forming a covalent bond with the target enzyme. While a potent inhibitor, BB-Cl-amidine exhibits cytotoxicity at concentrations above 1 μM [].

Relevance: BB-Cl-amidine serves as a comparator to GSK199, highlighting the need for isoform-selective PAD inhibitors like GSK199 that possess improved safety profiles. Both compounds target PAD enzymes, but GSK199 demonstrates greater selectivity for PAD4 and reduced cytotoxicity [, ].

Cl-amidine

Compound Description: Cl-amidine is another pan-PAD inhibitor that acts irreversibly, similar to BB-Cl-amidine [, ]. It has shown efficacy in preclinical models of rheumatoid arthritis, demonstrating the therapeutic potential of PAD inhibition in this disease [].

AFM-30a

Compound Description: AFM-30a exhibits selectivity for PAD2 inhibition []. Studies have shown its ability to effectively inhibit PAD2 derived from various cell types, including peripheral blood mononuclear cells (PBMCs), polymorphonuclear leukocytes (PMNs), and synovial fluid [].

Relevance: AFM-30a and GSK199 represent two different approaches to achieving selectivity within the PAD family. AFM-30a selectively targets PAD2, while GSK199 demonstrates selectivity for PAD4. Both compounds can be used in combination to achieve broader PAD inhibition in PBMCs without the cytotoxic effects associated with pan-PAD inhibitors like BB-Cl-amidine [].

GSK484

Compound Description: GSK484, alongside GSK199, has demonstrated promising results in inhibiting PAD4, leading to cell cycle changes, reduced viability, and increased caspase 3 and 8 activation in ovarian cancer cell lines []. These findings suggest a potential therapeutic application of these PAD4 inhibitors in ovarian cancer.

D-Cl-amidine

Compound Description: D-Cl-amidine is a PAD inhibitor with selectivity for PAD1 [].

Relevance: D-Cl-amidine exemplifies the possibility of developing isoform-selective PAD inhibitors like GSK199. While GSK199 focuses on PAD4, D-Cl-amidine targets PAD1, highlighting the diverse range of pharmacological tools that can be generated to study and target specific PAD isoforms [].

Cl4-amidine

Compound Description: Cl4-amidine demonstrates selectivity for PAD3 inhibition [].

Relevance: Cl4-amidine, along with D-Cl-amidine and GSK199, illustrates the ability to achieve isoform selectivity within the PAD enzyme family. Each compound targets a different PAD isoform, highlighting the potential for developing highly specific therapies for diseases involving different PADs [].

TDFA

Compound Description: TDFA exhibits selective inhibition of PAD4 [].

Relevance: TDFA shares its target selectivity with GSK199, both demonstrating a preference for PAD4 inhibition []. This shared characteristic highlights the possibility of exploring different chemical scaffolds and structures to achieve potent and selective inhibition of specific PAD isoforms.

Streptomycin

Compound Description: Streptomycin, an aminoglycoside antibiotic, has been identified as a reversible PAD inhibitor [].

Relevance: The identification of streptomycin as a PAD inhibitor, along with other compounds like minocycline and chlorotetracycline, underscores the potential for identifying novel PAD inhibitors with distinct chemical structures and potentially different selectivity profiles compared to GSK199 [].

Minocycline

Compound Description: Minocycline, a tetracycline antibiotic, exhibits reversible PAD inhibitory activity [].

Relevance: Similar to streptomycin, the identification of minocycline as a PAD inhibitor emphasizes the potential for discovering novel PAD-targeting compounds with distinct chemical structures and possibly different selectivity profiles compared to GSK199 [].

Chlorotetracycline

Compound Description: Chlorotetracycline, another tetracycline antibiotic, has been found to act as a reversible PAD inhibitor [].

Relevance: The discovery of chlorotetracycline as a PAD inhibitor, along with streptomycin and minocycline, highlights the potential of exploring diverse chemical classes for novel PAD inhibitors with potentially different selectivity and pharmacological properties compared to GSK199 [].

Streptonigrin

Compound Description: Streptonigrin, an aminoquinone antibiotic, acts as an irreversible PAD inhibitor [].

Relevance: Streptonigrin, like GSK199, is an irreversible PAD inhibitor, but they likely differ in their isoform selectivity and overall pharmacological profiles [].

NSC 95397

Compound Description: NSC 95397 has been identified as an irreversible PAD inhibitor [].

Properties

CAS Number

1549811-53-1

Product Name

(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride

IUPAC Name

[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride

Molecular Formula

C24H29ClN6O2

Molecular Weight

468.98

InChI

InChI=1S/C24H28N6O2.ClH/c1-4-30-19(12-15-7-5-9-26-22(15)30)23-27-18-11-16(13-20(32-3)21(18)28(23)2)24(31)29-10-6-8-17(25)14-29;/h5,7,9,11-13,17H,4,6,8,10,14,25H2,1-3H3;1H/t17-;/m1./s1

InChI Key

KRGMIOKDGHBYQE-UNTBIKODSA-N

SMILES

CCN1C(=CC2=C1N=CC=C2)C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCCC(C5)N)OC.Cl

Solubility

Soluble in DMSO

Synonyms

GSK199; GSK-199; GSK 199;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.